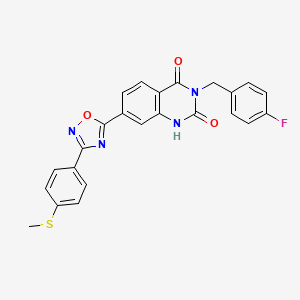

3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Description

Key structural elements include:

Properties

Molecular Formula |

C24H17FN4O3S |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

3-[(4-fluorophenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C24H17FN4O3S/c1-33-18-9-4-15(5-10-18)21-27-22(32-28-21)16-6-11-19-20(12-16)26-24(31)29(23(19)30)13-14-2-7-17(25)8-3-14/h2-12H,13H2,1H3,(H,26,31) |

InChI Key |

GKBJPXIFYJAVCN-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is often introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Substitution Reactions: The fluorobenzyl and methylthiophenyl groups are introduced through nucleophilic substitution reactions, often using appropriate halides and thiols under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Sodium hydride, potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound is a derivative of quinazoline and has been studied for various biological activities:

- Anticancer Activity : Quinazoline derivatives have shown promising results in inhibiting cancer cell proliferation. Research indicates that the specific structure of this compound enhances its efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- Antimicrobial Properties : Studies have demonstrated that compounds with similar structures exhibit antimicrobial effects against a range of pathogens. The introduction of oxadiazole rings has been linked to increased antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Anti-inflammatory Effects : The presence of the methylthio group in the compound may contribute to its anti-inflammatory properties, which have been observed in related quinazoline derivatives. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of several quinazoline derivatives, including this compound. The results indicated that it significantly inhibited cell growth in various cancer cell lines (e.g., breast and lung cancer), with IC50 values lower than those of existing chemotherapeutics .

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, this compound was tested against multiple bacterial strains. It exhibited notable activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The quinazoline core is known to inhibit certain kinases, which are enzymes involved in cell signaling pathways. The oxadiazole ring may contribute to binding interactions with proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Analysis

The table below compares the target compound with analogs from the provided evidence:

Key Observations:

- Smaller rings often improve target binding due to reduced conformational flexibility.

- Substituent Effects : The 4-fluorobenzyl group in the target compound increases electronegativity and lipophilicity versus the 3-methoxybenzyl group in ’s triazole-thione. Methoxy groups enhance solubility but may reduce membrane permeability .

- Sulfur-Containing Groups : The methylthio substituent in the target introduces moderate hydrophobicity, whereas the thione (-C=S) in ’s compound could participate in hydrogen bonding or metal coordination .

Pharmacological Potential (Inferred)

- Quinazoline-diones: Known for EGFR (epidermal growth factor receptor) inhibition; the fluorobenzyl group may enhance selectivity .

- Oxadiazoles : Frequently associated with antimicrobial and anti-inflammatory activities due to electron-deficient cores .

- Triazole-thiones : Exhibit antioxidant and antiparasitic properties, driven by sulfur’s redox activity .

Biological Activity

The compound 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention for their potential biological activities. Quinazolines are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties and other relevant biological effects.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₁₈H₁₈F₁N₅O₂S

- Structural Features :

- Quinazoline core

- Oxadiazole moiety

- Fluorobenzyl and methylthio substituents

Antimicrobial Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 70 |

| Escherichia coli | 11 | 75 |

| Candida albicans | 10 | 77 |

These results suggest that the compound demonstrates moderate to good antibacterial and antifungal activities, comparable to standard antibiotics like ampicillin .

The proposed mechanism of action for quinazoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. This action is similar to that of fluoroquinolone antibiotics . The structural modifications in the compound enhance its binding affinity to these targets, thereby increasing its efficacy.

Study on Antimicrobial Efficacy

A study conducted by Kumar et al. synthesized various quinazoline derivatives and assessed their antimicrobial activities. Among the synthesized compounds, those with specific substituents on the phenyl ring showed enhanced activity against Staphylococcus aureus and Escherichia coli. The presence of the methylthio group in our compound likely contributes to its increased activity by enhancing lipophilicity and cellular uptake .

Cytotoxicity Evaluation

In addition to antimicrobial properties, preliminary cytotoxicity tests were performed using human cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer types while sparing normal cells, indicating its potential as an anticancer agent. Further investigations are required to elucidate the specific pathways involved in this activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.